Trimethylphenylammonium bromide

Catalog No.
S581018
CAS No.
16056-11-4
M.F
C9H14BrN
M. Wt
216.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylphenylammonium bromide

CAS Number

16056-11-4

Product Name

Trimethylphenylammonium bromide

IUPAC Name

trimethyl(phenyl)azanium;bromide

Molecular Formula

C9H14BrN

Molecular Weight

216.12 g/mol

InChI

InChI=1S/C9H14N.BrH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1

InChI Key

GNMJFQWRASXXMS-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C1=CC=CC=C1.[Br-]

Synonyms

hydroxide of phenyltrimethylammonium, iodide of phenyltrimethylammonium, phenyltrimethylammonium, phenyltrimethylammonium acetate, phenyltrimethylammonium benzenesulfonate, phenyltrimethylammonium bromide, phenyltrimethylammonium chloride, phenyltrimethylammonium tosylate, phenyltrimethylammonium tribromide, phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd, trimethyl-d9-anilinium hydroxide, trimethylanilinium, trimethylanilinium iodide, trimethylphenylammonium hydroxide, trimethylphenylammonium iodide, X-TractElute

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[Br-]

Phase Transfer Catalyst:

  • Trimethylphenylammonium bromide acts as a phase transfer catalyst, facilitating reactions between immiscible liquids. For example, it can help transfer an organic reactant dissolved in an organic solvent to an aqueous solution where an inorganic reactant resides. This enables reactions that wouldn't be possible otherwise due to the immiscibility of the phases. [Source: American Chemical Society ]

Organic Synthesis:

  • This compound serves as a reagent in various organic synthesis reactions. Its positively charged nature allows it to interact with negatively charged species, influencing reaction mechanisms and promoting the formation of desired products. [Source: Sigma-Aldrich ]

Other Research Applications:

  • Trimethylphenylammonium bromide finds use in other research areas, including:
    • Surfactant studies: Investigating its behavior as a surface-active agent, affecting the properties of interfaces between liquids and solids. [Source: PubChem ]
    • Corrosion inhibition: Exploring its potential to slow down the corrosion of metals in specific environments. [Source: ScienceDirect ]

Important Note:

  • It's crucial to remember that Trimethylphenylammonium bromide is for research purposes only and should not be used for any other applications without proper training and safety protocols.

Trimethylphenylammonium bromide is a quaternary ammonium salt with the molecular formula C9_9H14_{14}BrN. It consists of a phenyl group attached to a nitrogen atom that is further bonded to three methyl groups and a bromide ion. This compound is recognized for its role as a phase transfer catalyst and surfactant in various

The mechanism of action of TMAPBr depends on the specific application. Here are two examples:

  • Proteomics research: TMAPBr can interact with proteins due to its positive charge. This allows it to be used in protein extraction protocols and mass spectrometry analysis []. The exact mechanism may involve disrupting protein-protein interactions or altering protein conformation.
  • Ferroelectric materials: Recent research suggests TMAPBr exhibits ferroelectric properties at low temperatures []. Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an applied electric field. The mechanism behind TMAPBr's ferroelectricity is still under investigation.
, particularly those involving phase transfer catalysis. It can facilitate the transfer of anions across organic and aqueous phases, enhancing the rates of reactions such as alkylation and acylation. Additionally, it can undergo hydrolysis to yield trimethylphenylamine and hydrobromic acid under certain conditions. Bromide ions can also be oxidized to form hypobromous acid, which may further react with organic matter to produce various brominated compounds .

Several methods exist for synthesizing trimethylphenylammonium bromide:

  • Methylation of Phenylamine: Phenylamine can be reacted with methyl iodide in the presence of a base to produce trimethylphenylammonium iodide, which is then converted to the bromide salt by treatment with sodium bromide.
  • Direct Quaternization: Phenol can react with trimethylamine and a bromine source under controlled conditions to yield trimethylphenylammonium bromide directly.
  • Phase Transfer Catalysis: This method utilizes the compound’s own properties to facilitate its synthesis from simpler reactants by promoting their interaction across different phases .

Trimethylphenylammonium bromide finds applications in various fields:

  • Catalysis: It serves as a phase transfer catalyst in organic synthesis.
  • Surfactants: Used in formulations for detergents and emulsifiers due to its surfactant properties.
  • Biological Research: Employed in microbiological studies for its antimicrobial activity.
  • Chemical Analysis: Utilized as a reagent in analytical chemistry for detecting certain ions .

Studies on the interactions of trimethylphenylammonium bromide with biological systems reveal its potential effects on cell membranes. Its cationic nature allows it to interact with negatively charged components of microbial membranes, leading to cell lysis. Additionally, research has shown that it can influence the behavior of other compounds in mixed systems, affecting their solubility and reactivity .

Several compounds share structural or functional similarities with trimethylphenylammonium bromide:

CompoundStructure TypeUnique Features
Benzyltrimethylammonium chlorideQuaternary ammonium saltMore hydrophobic due to the benzyl group
Tetrabutylammonium bromideQuaternary ammonium saltLarger alkyl groups provide different solubility
Cetyltrimethylammonium bromideQuaternary ammonium saltKnown for its use as a surfactant in cosmetics

Trimethylphenylammonium bromide is unique due to its balance between hydrophilicity and hydrophobicity, making it particularly effective in phase transfer catalysis compared to other similar compounds .

Related CAS

3426-74-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

16056-11-4

Wikipedia

Phenyltrimethylammonium bromide

General Manufacturing Information

Benzenaminium, N,N,N-trimethyl-, bromide (1:1): INACTIVE

Dates

Modify: 2023-08-15

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